

Elephantin: A Technical Whitepaper on its Molecular Characteristics and Biological Activity

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Compound of Interest

Compound Name: *Elephantin*

Cat. No.: B1204348

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Introduction

Elephantin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from plants of the *Elephantopus* genus, particularly *Elephantopus elatus*, **Elephantin** and its structural analogs have garnered significant interest within the scientific community for their potential therapeutic applications, primarily in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular formula, CAS number, and known biological activities of **Elephantin**, with a focus on its mechanism of action and relevant experimental protocols.

Core Molecular Data

A clear identification of a compound is critical for research and development. The fundamental molecular and registry information for **Elephantin** is summarized below.

| Parameter | Value | Reference |
|-------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula | C ₂₀ H ₂₂ O ₇ | [1] [2] |
| CAS Number | 21899-50-3 | [1] [2] |
| Molecular Weight | 374.389 g/mol | [1] |

Biological Activity and Mechanism of Action

Elephantin is a member of the germacrane class of sesquiterpene lactones. While direct and extensive research on **Elephantin** is somewhat limited, significant insights into its biological functions can be drawn from studies on its closely related and co-isolated analogs, such as deoxyelephantopin and elephantopin. The primary biological activities of interest for this class of compounds are their anticancer and anti-inflammatory effects.

Anticancer Activity

Sesquiterpene lactones from *Elephantopus* species have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The Genomics of Drug Sensitivity in Cancer Project has documented IC₅₀ values for **Elephantin**, with a median of 33.197 μ M across 33 cell lines in one study and 30.064 μ M across 681 cell lines in another.

The anticancer mechanism of these compounds is multifaceted, primarily revolving around the induction of apoptosis and the inhibition of key signaling pathways that govern cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are predominantly attributed to their ability to inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

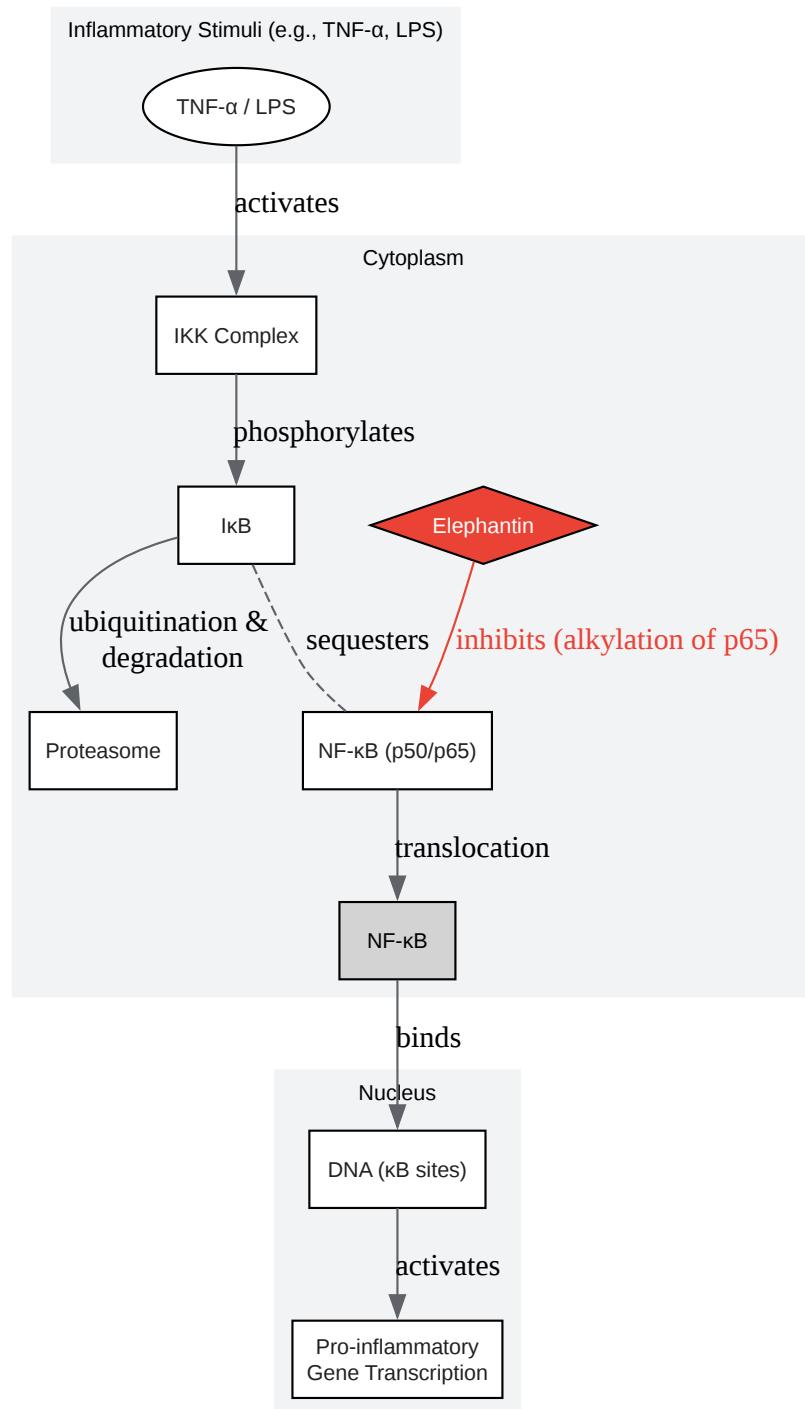
The proposed mechanism of action for sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF- κ B. This covalent modification prevents NF- κ B from translocating to the nucleus and activating the transcription of pro-inflammatory genes.

Signaling Pathways

The biological effects of **Elephantin** and related sesquiterpene lactones are mediated through the modulation of several key intracellular signaling pathways.

NF- κ B Signaling Pathway

As the primary target, inhibition of the NF- κ B pathway is central to the anti-inflammatory and some of the anticancer effects of these compounds.

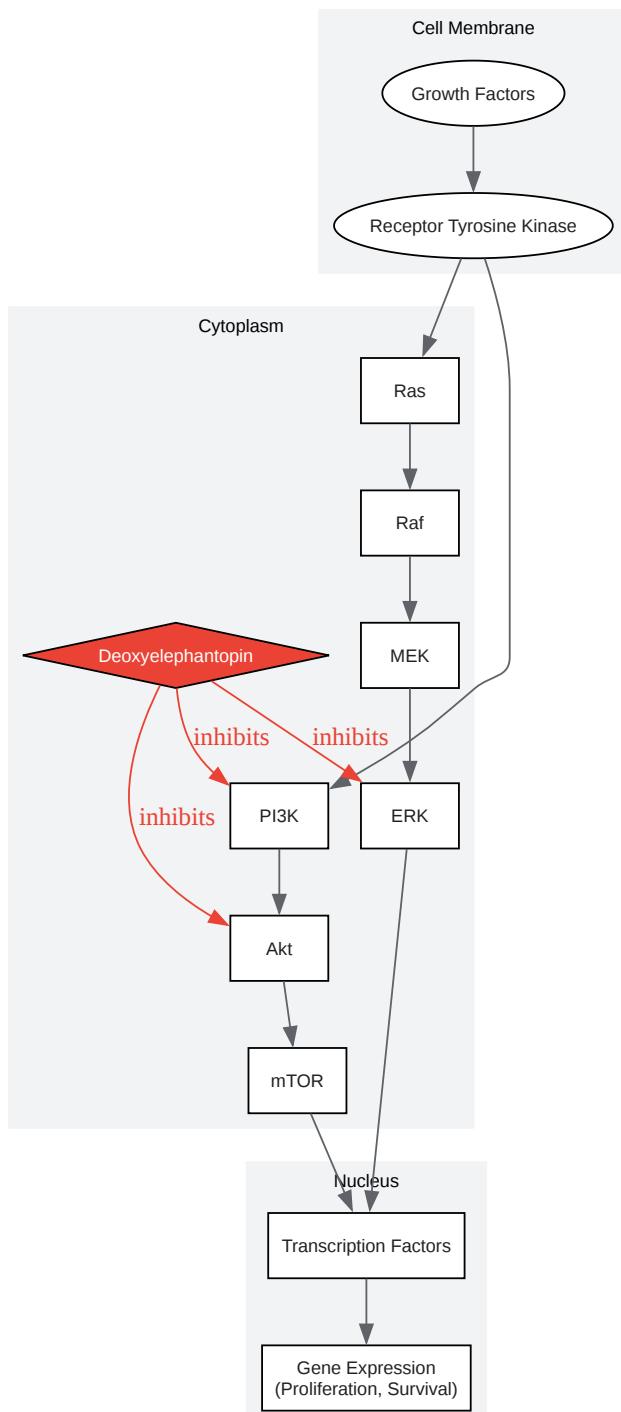


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Caption: Inhibition of the NF- κ B signaling pathway by **Elephantin**.

MAPK and PI3K/Akt Signaling Pathways

Studies on the related compound, deoxyelephantopin, have revealed its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical for cell growth, proliferation, and survival.



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Caption: Modulation of MAPK and PI3K/Akt pathways by Deoxyelephantopin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of **Elephantin** and related compounds.

Isolation of Elephantin from *Elephantopus elatus*

This protocol is based on the general methods for isolating sesquiterpene lactones from *Elephantopus* species.

- Extraction:
 - Air-dry and pulverize the whole plant material of *Elephantopus elatus*.
 - Perform successive extractions with solvents of increasing polarity, starting with hexane, followed by chloroform, and then methanol, at room temperature.
 - Concentrate the chloroform extract under reduced pressure to yield a crude extract.
- Fractionation:
 - Subject the crude chloroform extract to column chromatography on silica gel.
 - Elute the column with a gradient of hexane and ethyl acetate.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
- Purification:
 - Combine fractions containing compounds with similar TLC profiles.
 - Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure **Elephantin**.

- Characterization:
 - Confirm the structure and purity of the isolated **Elephantin** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Elephantin** in dimethyl sulfoxide (DMSO).
 - Treat the cells with serial dilutions of **Elephantin** (e.g., 0.1 to 100 μ M).
 - Include a vehicle control (DMSO) and a positive control for cytotoxicity.
 - Incubate for 24 to 72 hours.
- MTT Addition and Incubation:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 - Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC50 value, the concentration of **Elephantin** that inhibits cell growth by 50%.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

- Cell Transfection:
 - Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
 - Incubate for 24 hours.
- Compound Treatment and Stimulation:
 - Pre-treat the transfected cells with various concentrations of **Elephantin** for 1 to 2 hours.
 - Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
 - Include unstimulated and vehicle-treated controls.
 - Incubate for 6 to 24 hours.
- Cell Lysis and Luciferase Assay:
 - Lyse the cells using a passive lysis buffer.
 - Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion

Elephantin, a sesquiterpene lactone from *Elephantopus elatus*, and its related compounds represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and modulation of other critical cellular pathways, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide offer a foundation for researchers to explore the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate the specific activities and mechanisms of **Elephantin** and to advance its development as a potential therapeutic agent.

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